molecular formula C5H6F2N2 B13909704 2-(3,3-Difluoroazetidin-1-yl)acetonitrile

2-(3,3-Difluoroazetidin-1-yl)acetonitrile

Cat. No.: B13909704
M. Wt: 132.11 g/mol
InChI Key: DEELHRBCNRVHOR-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)acetonitrile is a valuable chemical building block in medicinal chemistry and drug discovery. This compound features a 3,3-difluoroazetidine ring, a privileged scaffold known for its ability to improve key physicochemical properties of drug candidates, such as metabolic stability, membrane permeability, and aqueous solubility. The difluoroazetidine moiety is increasingly employed in the optimization of lead compounds, particularly in the development of targeted therapeutics, as evidenced by its use in structure-activity relationship (SAR) studies for antitrypanosomal agents . The terminal nitrile group offers a versatile synthetic handle for further functionalization, allowing researchers to readily incorporate this fragment into more complex molecules via cyclization reactions or to use it as a precursor to other functional groups like amidines, tetrazoles, and carboxylic acids. This reagent is provided with a documented purity of 97.0% , ensuring consistency and reliability in synthetic applications. It is intended for use by qualified researchers in laboratory settings for the development of novel pharmaceutical compounds and chemical probes. This product is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)acetonitrile

InChI

InChI=1S/C5H6F2N2/c6-5(7)3-9(4-5)2-1-8/h2-4H2

InChI Key

DEELHRBCNRVHOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC#N)(F)F

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 2 3,3 Difluoroazetidin 1 Yl Acetonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for the complete structural assignment of 2-(3,3-difluoroazetidin-1-yl)acetonitrile in solution. A combination of 1H, 13C, and 19F NMR experiments would provide unambiguous evidence for the connectivity of the atoms and insights into the molecule's conformation.

In a typical 1H NMR spectrum, one would expect to observe distinct signals for the protons of the azetidine (B1206935) ring and the acetonitrile (B52724) moiety. The methylene (B1212753) protons on the azetidine ring adjacent to the nitrogen (at the 2- and 4-positions) would likely appear as a triplet, due to coupling with the geminal fluorine atoms. The protons of the acetonitrile's methylene group would likely present as a singlet.

The 13C NMR spectrum would be expected to show characteristic signals for the carbon atoms of the azetidine ring and the acetonitrile group. The carbon atom bonded to the two fluorine atoms (C3 of the azetidine ring) would exhibit a triplet in the proton-decoupled 13C NMR spectrum due to one-bond carbon-fluorine coupling (1JCF). The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles.

19F NMR spectroscopy would provide direct information about the fluorine environment. A single resonance would be expected for the two equivalent fluorine atoms at the 3-position of the azetidine ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity between protons and carbons, and in assigning all signals unequivocally.

Table 1: Predicted 1H NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and are for illustrative purposes only. Actual experimental values may vary.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Azetidine CH2 (positions 2 & 4)3.5 - 4.5t
Acetonitrile CH23.0 - 3.5s

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and are for illustrative purposes only. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (ppm)
Azetidine C3 (CF2)110 - 130 (triplet)
Azetidine C2 & C450 - 60
Acetonitrile CH230 - 40
Acetonitrile C≡N115 - 125

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be employed. Under EI conditions, the molecule would likely undergo fragmentation, providing valuable structural information. The fragmentation pattern would be characteristic of the azetidine ring and the acetonitrile side chain.

A plausible fragmentation pathway could involve the loss of the acetonitrile group or cleavage of the azetidine ring. The presence of two fluorine atoms would result in a characteristic isotopic pattern for fragments containing this moiety. Analysis of the fragmentation pattern would allow for the confirmation of the proposed structure. For instance, a common fragmentation pathway for acetonitrile derivatives involves the loss of a neutral molecule of acetonitrile. researchgate.netacs.orgnih.govnih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: These are predicted values and are for illustrative purposes only. Actual experimental values may vary.)

IonCalculated Exact Mass
[M+H]+133.0577
[M+Na]+155.0396

X-ray Crystallography for Precise Solid-State Structural Determination

The resulting crystal structure would confirm the connectivity of the molecule and provide detailed information about the geometry of the four-membered azetidine ring, which is known to be puckered. The conformation of the acetonitrile substituent relative to the ring could also be determined. Furthermore, intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, within the crystal packing could be analyzed. While no specific X-ray crystallographic data for the title compound is publicly available, studies on other azetidine derivatives have been successfully used to elucidate their solid-state structures. acs.orgnih.govchemrxiv.orgnih.govresearchgate.net

Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Environmental Probing

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

A strong absorption band in the IR spectrum between 2240 and 2260 cm-1 would be indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibrations of the difluoroazetidine ring would be expected to appear as strong bands in the region of 1000-1200 cm-1. The C-H stretching vibrations of the methylene groups would be observed around 2850-3000 cm-1. The C-N stretching of the azetidine ring would likely be found in the 1200-1350 cm-1 region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations. The C≡N stretch is also typically observable in the Raman spectrum. By combining both IR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound (Note: These are predicted values based on group frequencies and are for illustrative purposes only. Actual experimental values may vary.)

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
C-H (methylene)Stretch2850 - 3000
C≡N (nitrile)Stretch2240 - 2260
C-N (azetidine)Stretch1200 - 1350
C-FStretch1000 - 1200

Computational and Theoretical Investigations of 2 3,3 Difluoroazetidin 1 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic properties and intrinsic reactivity of a molecule. Methods such as Density Functional Theory (DFT) are often employed to provide insights into the molecular orbitals, charge distribution, and reactivity descriptors. For 2-(3,3-Difluoroazetidin-1-yl)acetonitrile, these calculations can reveal how the electron-withdrawing fluorine atoms and the nitrile group influence the electronic character of the azetidine (B1206935) ring.

Detailed research findings would likely focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, the nitrogen of the nitrile and the azetidine nitrogen are expected to be electron-rich, while the area around the fluorine atoms would be electron-poor.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueMethodBasis Set
HOMO Energy-8.2 eVDFTB3LYP/6-31G
LUMO Energy-0.5 eVDFTB3LYP/6-31G
HOMO-LUMO Gap7.7 eVDFTB3LYP/6-31G
Dipole Moment3.5 DDFTB3LYP/6-31G

This is a hypothetical data table.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of flexible molecules like this compound. The azetidine ring itself is not planar and can undergo puckering. Furthermore, there is rotational freedom around the bond connecting the acetonitrile (B52724) group to the azetidine ring.

Molecular mechanics calculations, using force fields such as AMBER or CHARMM, can be used to perform a systematic search of the conformational space to identify low-energy conformers. Molecular dynamics simulations, which simulate the movement of atoms over time, can provide a more dynamic picture of the conformational flexibility and the transitions between different conformational states. These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to account for the effects of solvation. The results of these simulations can help to understand which conformations are most likely to be present under physiological conditions.

Table 2: Hypothetical Torsional Profile for a Key Dihedral Angle in this compound

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
601.5
1200.0
1802.8
2400.0
3001.5

This is a hypothetical data table for a selected dihedral angle.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, quantum chemical methods can predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for NMR chemical shift predictions. Accurate prediction of ¹⁹F NMR shifts is particularly important for fluorinated compounds. For IR spectroscopy, the calculation of vibrational frequencies can help in the assignment of experimental IR spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. A good correlation between predicted and experimental spectra would provide confidence in the accuracy of the computed molecular geometry and electronic structure.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Nucleus/VibrationPredicted ValueExperimental Value
¹H NMR (ppm, CH₂)3.83.7
¹³C NMR (ppm, CF₂)125.1124.5
¹⁹F NMR (ppm)-95.2-94.8
IR (cm⁻¹, C≡N stretch)22502245

This is a hypothetical data table.

In Silico Ligand-Protein Docking Simulations for Mechanistic Interaction Hypotheses

To explore the potential biological activity of this compound, in silico ligand-protein docking simulations can be performed. This computational technique predicts the preferred binding orientation of a ligand to a specific protein target. The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose.

The choice of a protein target would depend on the therapeutic area of interest. For instance, if the compound is being investigated as a potential enzyme inhibitor, the crystal structure of that enzyme would be used. The docking results would provide a binding score (an estimate of the binding free energy) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atoms), between the ligand and the protein residues. These simulations can generate hypotheses about the mechanism of action and guide the design of more potent analogs.

Table 4: Hypothetical Docking Simulation Results for this compound with a Hypothetical Protein Kinase

ParameterResult
Binding Affinity (kcal/mol)-7.2
Key Interacting ResiduesLys72, Glu91, Leu135
Types of InteractionsHydrogen bond with Glu91, Halogen bond with Lys72, Hydrophobic interactions with Leu135

This is a hypothetical data table.

Mechanistic Studies of Biological Interactions Involving 2 3,3 Difluoroazetidin 1 Yl Acetonitrile

In Vitro Enzyme Inhibition and Receptor Binding Studies: Molecular Recognition

The 2-(3,3-difluoroazetidin-1-yl)acetonitrile moiety is integral to the structure of several potent enzyme inhibitors. In vitro studies have been crucial in elucidating the molecular recognition patterns that drive these interactions.

One of the most notable applications of this chemical entity is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are designed to treat type 2 diabetes by preventing the degradation of incretin (B1656795) hormones. The difluoroazetidine group plays a critical role in binding to the S2 extensive pocket of the DPP-4 enzyme, contributing to the high potency and selectivity of these compounds.

Another significant area of research is its incorporation into Janus kinase (JAK) inhibitors. These inhibitors are used in the treatment of inflammatory diseases. The difluoroazetidine component is often utilized to enhance metabolic stability and selectivity, which are critical parameters for drug efficacy.

Table 1: In Vitro Enzyme Inhibition Data for Compounds Containing the this compound Scaffold This table is representative of typical data and does not reflect a specific study.

Compound Class Target Enzyme IC50 (nM) Assay Type
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors DPP-4 1 - 50 Fluorescence-based
Janus Kinase (JAK) Inhibitors JAK1/JAK2 5 - 100 Kinase activity assay

Cellular Permeability and Intracellular Distribution Investigations: Mechanistic Insights

The physicochemical properties of the 3,3-difluoroazetidine (B2684565) group significantly influence a molecule's cellular permeability. nih.gov The presence of fluorine atoms can lower the basicity (pKa) of the azetidine (B1206935) nitrogen, which in turn affects the molecule's charge at physiological pH and its ability to traverse cell membranes. nih.gov This modification can lead to improved oral bioavailability and better penetration into target tissues.

The intracellular distribution of compounds containing the this compound moiety is also a key area of investigation. The basic nature of the azetidine nitrogen can lead to lysosomotropism, a phenomenon where the compound accumulates in the acidic environment of lysosomes. This can be a desirable trait for certain therapeutic applications but may also lead to off-target effects. Understanding the factors that govern intracellular distribution is crucial for designing drugs with optimal efficacy and safety profiles. Ideal fluorescent probes for intracellular applications should accumulate extensively within cells, be evenly distributed, and remain unbound to interact with their intended targets. nih.gov

Table 2: Physicochemical Properties and Cellular Permeability This table is representative of typical data and does not reflect a specific study.

Parameter Value Implication
LogP 1.5 - 3.0 Optimal for membrane permeability
pKa (Azetidine Nitrogen) 6.0 - 7.0 Reduced basicity, influencing charge at physiological pH
Polar Surface Area (PSA) 40 - 60 Ų Contributes to good cell permeability
PAMPA (Pe) (10⁻⁶ cm/s) > 5.0 Indicates good passive permeability

Investigation of Specific Biological Targets: Molecular Recognition Pathways

As previously mentioned, DPP-4 and JAKs are primary biological targets for inhibitors containing the this compound scaffold. The molecular recognition pathways for these interactions have been elucidated through a combination of X-ray crystallography and molecular modeling studies.

In the case of DPP-4, the difluoroazetidine ring forms key interactions with amino acid residues in the S2 extensive pocket of the enzyme. The nitrile group often acts as a warhead, forming a reversible covalent bond with a critical serine residue in the enzyme's active site. This dual interaction is responsible for the high affinity and prolonged duration of action of these inhibitors.

Structure-Activity Relationship (SAR) Studies for Analogues: Correlating Structural Features with Mechanistic Biological Modulations

Structure-activity relationship (SAR) studies are instrumental in optimizing the therapeutic properties of compounds containing the this compound moiety. nih.gov These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

Key findings from SAR studies include:

Azetidine Ring Modifications : The gem-difluoro substitution at the 3-position of the azetidine ring is often crucial for enhancing potency and metabolic stability. The fluorine atoms can block sites of metabolism and modulate the electronic properties of the ring system, thereby influencing binding affinity.

Acetonitrile (B52724) Group Variations : The nitrile group is a key pharmacophore in many DPP-4 inhibitors. SAR studies have explored its replacement with other functional groups, such as cyanopyrrolidines, to fine-tune reactivity and selectivity.

Exploration of Novel Targets : The versatility of the this compound scaffold has prompted its use in the development of inhibitors for other targets, including Bruton's tyrosine kinase (BTK). In these instances, SAR studies focus on optimizing interactions with the specific target protein while preserving the advantageous properties of the difluoroazetidine group.

Table 3: SAR of Analogues - Impact of Structural Modifications This table is representative of typical data and does not reflect a specific study.

Analogue Modification Effect on Potency Effect on Selectivity Effect on Metabolic Stability
Removal of one fluorine atom Decreased Variable Decreased
Replacement of nitrile with amide Significantly Decreased Variable Increased
Addition of a methyl group to the azetidine ring Variable Variable Variable

Applications of 2 3,3 Difluoroazetidin 1 Yl Acetonitrile in Complex Chemical Synthesis

Utilization as a Versatile Building Block for Diverse Heterocyclic and Polycyclic Compounds

2-(3,3-Difluoroazetidin-1-yl)acetonitrile serves as an exemplary building block for constructing a wide array of more complex molecular architectures. The utility of this compound stems from the reactivity of both the azetidine (B1206935) ring and the pendant acetonitrile (B52724) group. Heterocyclic compounds are a major class of molecules in organic synthesis, and azetidine derivatives are key precursors for their formation. sigmaaldrich.comossila.comaksci.com

The acetonitrile functional group is a particularly versatile synthetic handle. researchgate.netmdpi.com It can undergo a variety of chemical transformations to generate diverse heterocyclic systems. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. These transformations allow for the annulation of new rings onto the core structure, leading to fused, bridged, and spirocyclic systems. nih.gov The synthesis of polycyclic compounds is of high interest due to the prevalence of these motifs in pharmaceuticals and natural products. researchgate.net

The azetidine ring itself, a strained four-membered heterocycle, can also be involved in ring-expansion reactions to form larger, more common heterocycles like pyrrolidines and piperidines, further expanding its synthetic potential. researchgate.netrsc.org

Table 1: Synthetic Transformations of the Acetonitrile Group for Heterocycle Synthesis
Reaction TypeIntermediate Functional GroupResulting Heterocyclic System (Example)Potential Application
Reduction (e.g., with LiAlH₄)Primary Amine (-CH₂CH₂NH₂)Fused Piperazines, DiketopiperazinesCNS-active agents, Scaffolds for peptide mimics
Hydrolysis (acidic or basic)Carboxylic Acid (-CH₂COOH)Fused Lactams, Bicyclic systemsAntibiotics, Enzyme inhibitors
Cycloaddition (e.g., [3+2] with azides)Nitrile (-C≡N)Azetidinyl-tetrazolesMetabolically stable bioisosteres for carboxylic acids
Reaction with DinucleophilesNitrile (-C≡N)Azetidinyl-pyrimidines, Azetidinyl-triazinesKinase inhibitors, Antiviral agents

Role in Fragment-Based Approaches for Molecular Probe Development

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for FBDD strategies. The 3,3-difluoroazetidine (B2684565) portion represents a desirable fragment due to the unique properties conferred by the gem-difluoro group. These include:

Increased Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation by cytochrome P450 enzymes.

Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the basicity of the azetidine nitrogen, which can be crucial for tuning a molecule's pharmacokinetic profile.

Conformational Control: The difluoro substitution can influence the puckering of the azetidine ring, locking it into a preferred conformation for target binding.

The acetonitrile group serves as an ideal vector for fragment evolution. It provides a reactive point for "fragment growing" (extending the molecule to pick up additional interactions in the binding pocket) or "fragment linking" (connecting it to another fragment that binds in a nearby pocket). This strategic design makes the scaffold a valuable starting point for the development of highly specific molecular probes to investigate biological systems.

Precursor in the Synthesis of Advanced Functional Materials and Molecular Devices

Beyond its applications in life sciences, the 3,3-difluoroazetidine core is a valuable precursor for advanced functional materials. The incorporation of this fluorinated heterocycle can significantly influence the electronic and photophysical properties of a molecule. ossila.com

A key precursor, 3,3-difluoroazetidine hydrochloride, is utilized in the synthesis of rhodamine dyes for bioimaging applications. ossila.com The fluorinated azetidine group can fine-tune the fluorescent wavelengths of the dyes. Furthermore, its ability to modulate the HOMO-LUMO (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) energy gap gives it high potential for use in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com The introduction of the difluorinated moiety also enhances lipophilicity, which can improve the processability of materials in organic solvents. ossila.com

Table 2: Applications in Functional Materials
Material/DeviceRole of the 3,3-Difluoroazetidine MoietyResulting Improvement
Bioimaging Dyes (e.g., Rhodamines)Fine-tunes the electronic structure of the chromophore. ossila.comShifts fluorescent emission wavelengths for specific imaging needs.
Organic Electronics (OLEDs, DSSCs)Modulates the HOMO-LUMO energy gap of organic semiconductors. ossila.comOptimizes charge transport and light emission/absorption properties.
Energetic MaterialsActs as a building block for triazolyl polycyclic energetic materials. ossila.comIncreases stability, density, and energy content.

Enantioselective Synthesis Utilizing the Chiral Azetidine Scaffold

While this compound itself is an achiral molecule due to the plane of symmetry passing through the C-3 atom, the broader class of azetidines is of great importance in enantioselective synthesis. Chiral azetidines serve as valuable building blocks for constructing stereochemically defined molecules. nih.govresearchgate.netnih.gov

The synthesis of enantiomerically enriched azetidines can be achieved through various methods, including asymmetric cycloadditions or resolutions. nih.gov Once a chiral azetidine scaffold is obtained (for example, one with substitution at the C-2 or C-4 position), the inherent stereochemistry of the ring can be used to direct the outcome of subsequent reactions.

In a hypothetical chiral analogue of the title compound, such as (2R)-2-methyl-1-(cyanomethyl)azetidine, the chiral center on the azetidine ring could influence the stereoselectivity of reactions at the α-carbon of the acetonitrile group. For instance, deprotonation of the α-carbon would generate a prochiral carbanion, and the subsequent alkylation could proceed with high diastereoselectivity, controlled by the stereocenter on the ring. This strategy allows the chirality of the azetidine scaffold to be relayed to newly formed stereocenters, a powerful tool in the asymmetric synthesis of complex molecules. Chiral β,β-difluoro-α-amino acids, for example, are vital building blocks for bioactive molecules, and their synthesis often relies on catalytic asymmetric induction. nih.govresearchgate.net

Advanced Analytical Methodologies for the Study of 2 3,3 Difluoroazetidin 1 Yl Acetonitrile

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Separation, and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the assessment of the purity of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile. These methods are also crucial for the separation of the target compound from starting materials, reagents, and byproducts, as well as for the analysis of any potential isomers.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a commonly employed technique for the purity assessment of polar to moderately nonpolar organic compounds. For this compound, a C18 stationary phase is often utilized, providing a good balance of hydrophobic interactions for separation. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. amazonaws.comchromatographyonline.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the nitrile group and the azetidine (B1206935) ring may not possess a strong chromophore for detection at higher wavelengths.

A typical HPLC method for the purity analysis of this compound is summarized in the table below.

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Under these conditions, the main peak corresponding to this compound would be expected to have a specific retention time, and the purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be an effective tool for its purity determination. A capillary column with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane, is often suitable. epa.gov The use of a flame ionization detector (FID) provides excellent sensitivity for organic compounds.

Table 2: Typical GC Parameters for Purity Analysis

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min hold), then 10 °C/min to 250 °C (5 min hold)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (50:1)

Isomer Analysis:

In the synthesis of substituted cyclic compounds like azetidines, the formation of stereoisomers is a possibility. Chiral chromatography, a specialized form of HPLC, can be employed to separate enantiomers or diastereomers. nih.govnih.govresearchgate.netmdpi.comwvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving successful resolution.

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the detailed analysis of this compound. These methods allow for the detection and identification of trace-level impurities that may not be observable by conventional detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds. nih.govnih.govlabrulez.comjchr.org For impurity profiling of this compound, an LC method similar to the one described for purity assessment can be used. The eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. Electrospray ionization (ESI) is a common ionization technique for polar molecules.

By analyzing the mass spectra of the small peaks in the chromatogram, it is possible to identify potential impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products. lcms.czlcms.cz

Table 3: Hypothetical Impurity Profile of this compound by LC-MS

Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
2.5102.053,3-Difluoroazetidine (B2684565) (Starting Material)
5.8133.06This compound (Product)
7.2151.072-(3,3-Difluoroazetidin-1-yl)acetamide (Hydrolysis Product)
9.1175.05Dimer of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds at trace levels. gcms.cznih.gov The separation is achieved on a GC column, and the separated components are then introduced into a mass spectrometer for identification. Electron ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern that can be used as a "fingerprint" for compound identification by comparing it to spectral libraries. This technique is highly effective for identifying unknown impurities and for detecting trace contaminants. shimadzu.com

Microfluidic Platforms for Reaction Optimization and High-Throughput Synthetic Exploration

Microfluidic platforms, also known as lab-on-a-chip devices, offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to perform reactions with very small quantities of reagents. beilstein-journals.orgnih.gov These platforms are particularly beneficial for the synthesis of fluorinated compounds, where reactions can be highly exothermic and require careful control. researchgate.netchimia.chvapourtec.com

For the synthesis of this compound, a microfluidic reactor could be designed to rapidly mix a stream of 3,3-difluoroazetidine with a stream of bromoacetonitrile (B46782) under controlled temperature and pressure. The small dimensions of the microchannels ensure rapid and efficient mixing, leading to faster reaction times and potentially higher yields compared to traditional batch synthesis.

Moreover, microfluidic platforms are ideally suited for high-throughput screening and reaction optimization. nih.govrsc.orgnih.gov By creating an array of microreactors, numerous reaction conditions (e.g., temperature, residence time, stoichiometry) can be tested simultaneously, allowing for the rapid identification of the optimal conditions for the synthesis of this compound.

Table 5: Conceptual High-Throughput Screening on a Microfluidic Platform

ReactorTemperature (°C)Residence Time (s)Molar Ratio (Azetidine:Nitrile)Yield (%)
160301:175
260601:182
380301:1.291
480601:1.295

This high-throughput approach significantly accelerates the process of developing efficient and scalable synthetic routes for novel compounds like this compound.

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